N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE is a complex organic compound characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This reaction yields 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and telescoped reactions can enhance the efficiency of the synthesis. For example, the intermediate 4′-chloro-2-nitro-1,1′-biphenyl can be synthesized in high yield using a three-step telescoped continuous flow process .
Chemical Reactions Analysis
Types of Reactions
N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Palladium catalysts and phosphine ligands are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The biphenyl core can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}FURAN-2-CARBOXAMIDE is unique due to the presence of both a nitro group and a furan-2-carboxamide moiety, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMMBYGOOLCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967607 |
Source
|
Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-02-4 |
Source
|
Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.